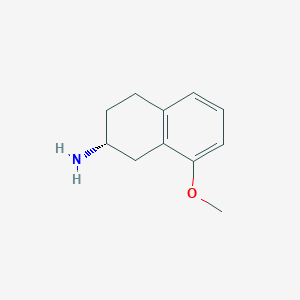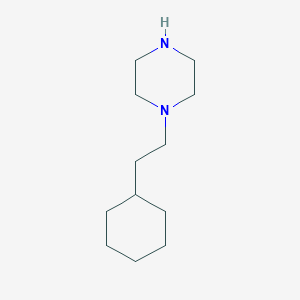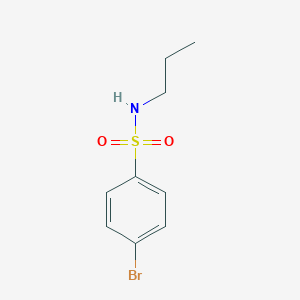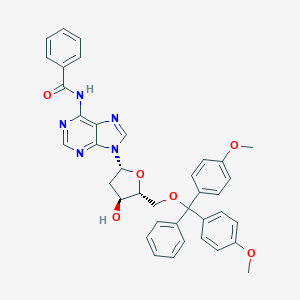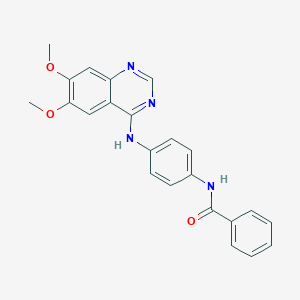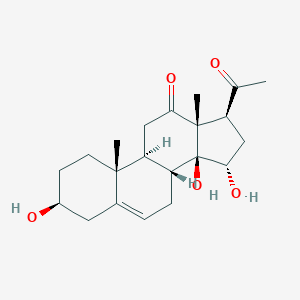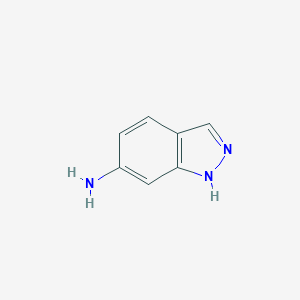
Amylose
Overview
Description
Amylose is a polysaccharide used in various industries as a functional biomaterial . It is mainly a linear component consisting of about 100-10,000 glucose monomers linked by 1,4 alpha bindings . It was discovered in 1940 by Meyer and his co-workers . It is found in algae and other lower forms of plants .
Synthesis Analysis
This compound is synthesized by ADP-Glc pyrophosphorylase (AGPase) and granule-bound starch synthase I (GBSSI), which is encoded by the Waxy gene . Amylopectin is synthesized by concerted reactions catalyzed by AGPase, soluble starch synthase (SS), starch-branching enzyme (BE), and starch-debranching enzyme . This compound is thought to be synthesized within the matrix of the starch granule that is formed by the synthesis and organization of amylopectin .
Molecular Structure Analysis
This compound is generally recognized as a linear or slightly branched molecule . The size of this compound differs depending on the source of the starch, with average degree of polymerization in the range of ∼1,000 to ∼5,000 . The branching of this compound can be characterized as a whole, or for the branched components by several structural indices, including its β-amylolysis limit (70–90 %), average chain length (200–500), number of chains per molecule (5–20, for the branched molecules), and molar fraction of branched molecule (0.2–0.5) .
Chemical Reactions Analysis
This compound forms a distinctive blue color complex with iodine . This analysis is provided by high-performance size exclusion chromatography and other methods . This compound molecules may form extensive hydrogen bonds that render the molecules less susceptible to enzymatic degradation .
Physical And Chemical Properties Analysis
This compound has an unpleasant odor and appears white in color . It is insoluble in water and has a boiling point of 627.7±55.0 °C at 760 mmHg . Its surface tension is 74.4±5.0 dyne/cm .
Scientific Research Applications
Carbohydrate Engineering :
- Amylose is a promising biomaterial for various industries, but its industrial-scale production is challenging due to difficulty in separating it from starch. Enzymatic systems using α-glucan phosphorylase are key for synthesizing linear this compound and other glucose polymers (Yanase, Takaha, & Kuriki, 2006).
Structural Modification and Functional Properties :
- Acid hydrolysis significantly alters the structural and functional properties of starch, including this compound. This chemical modification, which preferentially hydrolyzes amorphous regions, enhances the crystallinity and double helical content of acid hydrolyzed starch. Applications include biodegradable nanocomposites, bio-hydrogen production, and healthy food development (Wang & Copeland, 2015).
Biomedical Applications :
- This compound has been chemically modified for non-viral gene delivery, demonstrating excellent ability to condense DNA into nanoparticles and showing lower cytotoxicity compared to commercial vectors (Pang et al., 2015).
Molecular Encapsulation :
- This compound can encapsulate hydrophobic molecules, forming stable complexes. Molecular dynamics simulations revealed how this compound interacts with molecules like linoleic acid, forming helical structures suitable for encapsulating fatty acids (Cheng et al., 2018).
- Cationic this compound nanoparticles have been used for gene therapy in hepatocellular carcinoma, demonstrating high transfection efficiency and biocompatibility (Wu et al., 2017).
Structural Characterization Techniques :
- Small-angle X-ray and neutron scattering techniques have been used to explore starch structure, elucidating the lamellar architecture of native starch granules and the role of this compound in starch-based food products (Blažek & Gilbert, 2011).
Material Applications :
- This compound has been explored for packaging applications due to its biocompatibility and chemical durability. Studies have shown its potential as a substitute for conventional plastics (Bandyopadhyay‐Ghosh et al., 2010).
- Structural characterization of this compound-long chain fatty acid complexes has been conducted to develop a delivery system for unsaturated fatty acids (Zabar et al., 2010).
Enzymatic Synthesis for Material Applications :
- Research on enzymatic synthesis of this compound for material applications has been conducted, exploring its use in creating supramolecular hydrogels and films (Orio et al., 2017).
Mechanism of Action
Target of Action
Amylose, a linear polysaccharide composed of glucose units, primarily targets the enzyme α-amylase . α-Amylase is a digestive enzyme that plays a crucial role in carbohydrate metabolism, breaking down complex carbohydrates like starch into simpler sugars . This compound acts as a substrate for α-amylase, which hydrolyzes the α-(1-4) glycosidic bonds in this compound .
Mode of Action
This compound interacts with α-amylase through a process known as endo-action . This means that α-amylase cleaves the α-(1-4) glycosidic bonds of this compound internally, rather than at the end of the polymer chain . This enzymatic action results in the production of smaller carbohydrate molecules, such as maltose and dextrins .
Biochemical Pathways
This compound is synthesized from ADP-glucose within the polysaccharide matrix through the action of granule-bound starch synthase . Two models have been proposed for this compound synthesis in plants. The first involves priming of synthesis through small-size malto-oligosaccharides. The second suggests that glucans are extended by granule-bound starch synthase from a high molecular mass primer present within the granule .
Pharmacokinetics
It’s known that this compound and its derivatives can be used as excipients in pharmaceutical applications . The properties of these derivatives, including their solubility and stability, can influence their bioavailability and efficacy .
Result of Action
The enzymatic action of α-amylase on this compound results in the production of smaller carbohydrate molecules, such as maltose and dextrins . These smaller molecules can then be further metabolized by the body for energy .
Action Environment
The action of this compound and its interaction with α-amylase can be influenced by various environmental factors. For instance, the activity of α-amylase can be affected by pH and temperature . Additionally, the this compound content in starch can vary significantly depending on the plant source and environmental conditions during plant growth .
Safety and Hazards
Future Directions
Amylose has a major world market share of enzymes . Industrial enzymes containing α-amylase will share a total of $7.5 billion with a 5-year CAGR of 8.2% and will continue to contribute its maximum share in the near future . The Thai Rice Starch Database (ThRSDB) is an online database containing data extensively curated from original research articles on Thai rice starch composition, molecular structure, and functionality . The key aim of the ThRSDB is to facilitate accessibility to dispersed rice starch information for both research and industrial users .
Biochemical Analysis
Biochemical Properties
Amylose forms a distinctive blue color complex with iodine . The structural formula of this compound shows that the number of repeated glucose subunits (n) is usually in the range of 300 to 3000, but can be many thousands . This compound is synthesized by ADP-Glc pyrophosphorylase (AGPase) and granule-bound starch synthase I (GBSSI), which is encoded by the Waxy gene .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting metabolic pathways and gene expression. For instance, in the case of Dioscorea zingiberensis, a major genetic variant in AGPase probably enhances the enzyme activity leading to high this compound content in the tuber .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. For example, the peak SNP at the position 75,609,202 on chromosome 6 could explain 63.15% of this compound variation in the population and fell into the first exon of the ADP-glucose pyrophosphorylase (AGPase) small subunit gene, causing a non-synonymous modification of the resulting protein sequence .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the starch content, soluble sugar content, and amylase activity were significantly altered in cassava under different levels of drought stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in pigs, different rates of starch digestion have been reported, depending on the botanic origin of starch .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized by concerted reactions catalyzed by AGPase, soluble starch synthase (SS), starch-branching enzyme (BE), and starch-debranching enzyme .
Subcellular Localization
This compound is primarily located in the amyloplast, a type of plastid specialized for starch production
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-PXXRMHSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858850 | |
| Record name | alpha-Maltotriose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Amylose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11908 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6401-81-6, 9005-82-7, 1109-28-0 | |
| Record name | alpha-Maltotriose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amylose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Maltotriose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





